Mercury(1+) bromate
Description
Mercury(1+) bromate, also known as mercurous bromate, is an inorganic compound with the chemical formula HgBrO₃ (CAS No. 13465-33-3) . It belongs to the class of mercury(I) salts, where mercury exhibits a +1 oxidation state. This compound is structurally distinct from mercury(II) bromate (Hg(BrO₃)₂), which contains mercury in the +2 oxidation state . This compound is regulated under environmental and occupational safety guidelines due to its toxicity, as highlighted in industrial chemical restriction lists .
Properties
CAS No. |
13465-33-3 |
|---|---|
Molecular Formula |
BrHgO3 |
Molecular Weight |
328.49 g/mol |
IUPAC Name |
mercury(1+);bromate |
InChI |
InChI=1S/BrHO3.Hg/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
InChI Key |
JGRDVIZJXANZNJ-UHFFFAOYSA-M |
SMILES |
[O-]Br(=O)=O.[Hg+] |
Canonical SMILES |
[O-]Br(=O)=O.[Hg+] |
Other CAS No. |
13465-33-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences in Chemical Properties
Comparison with Other Mercury Salts
Mercury(I) Chromate (Hg₂CrO₄)
Mercury Bromide (HgBr₂)
Toxicity Profile
- All mercury compounds are toxic, but organic mercury (e.g., methylmercury) bioaccumulates more readily than inorganic salts like HgBrO₃ or Hg(BrO₃)₂ .
- Mercury(I) bromate’s solubility in water may increase bioavailability, necessitating strict exposure controls in occupational settings .
Comparison with Non-Mercury Bromates
Potassium Bromate (KBrO₃)
*Potassium bromate enhances dough elasticity but forms carcinogenic byproducts .
Bromate Formation in Water Treatment
Q & A
Q. What are the established protocols for synthesizing Mercury(1+) bromate in laboratory settings?
this compound synthesis requires careful handling due to mercury's redox sensitivity and bromate's oxidizing properties. A common approach involves reacting mercury(I) nitrate with potassium bromate under controlled acidic conditions. Key steps include:
- Maintaining stoichiometric ratios to avoid disproportionation of Hg(I) to Hg(0) and Hg(II) .
- Using low-temperature recrystallization to isolate the product, as mercury(I) compounds are prone to thermal decomposition .
- Validating purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm Hg(I) oxidation state and bromate coordination .
Q. How can researchers characterize the solubility and stability of this compound in aqueous systems?
Solubility studies should employ gravimetric analysis under inert atmospheres to prevent oxidation. For example:
- Prepare saturated solutions in deoxygenated water and measure residual solid mass after filtration .
- Monitor stability using UV-Vis spectroscopy to track bromate (BrO₃⁻) absorption bands at ~200–250 nm, which shift if decomposition occurs .
- Note contradictions: Mercury(II) bromate has documented solubility data (e.g., 0.08 g/100 mL at 20°C ), but Hg(I) bromate data are scarce, necessitating cross-validation with thermodynamic modeling .
Q. What analytical techniques are recommended for quantifying this compound in mixed mercury systems?
Differential pulse voltammetry (DPV) is effective for distinguishing Hg(I) from Hg(II) species. Methodological considerations:
- Calibrate with standard Hg(I) and Hg(II) bromate solutions to establish reduction potential baselines (e.g., Hg(I) → Hg(0) at −0.25 V vs. Ag/AgCl) .
- Couple with ion chromatography (IC) to resolve bromate from interfering anions like nitrate .
- Validate results using isotope dilution mass spectrometry (IDMS) for trace-level accuracy .
Advanced Research Questions
Q. How do Hg(I) bromate’s catalytic properties compare to Hg(II) bromate in oxidation reactions?
Hg(I) bromate may exhibit unique redox behavior due to its dimeric Hg₂²⁺ structure. Experimental design recommendations:
- Compare reaction kinetics in model systems (e.g., oxidation of organic sulfides) using Hg(I) vs. Hg(II) bromate .
- Employ electron paramagnetic resonance (EPR) to detect radical intermediates, which may differ between Hg(I) and Hg(II) .
- Note contradictions: Hg(II) bromate accelerates bromate oxidation in breadmaking, but Hg(I) was not studied due to enzyme inhibition risks .
Q. What mechanisms drive the decomposition of this compound under varying pH and temperature conditions?
Advanced studies should combine thermodynamic and kinetic analyses:
- Use Arrhenius plots to derive activation energy for thermal decomposition (TGA-DSC recommended) .
- Probe pH-dependent pathways: Acidic conditions may favor Hg(I) disproportionation, while alkaline media could stabilize bromate .
- Resolve conflicting data with ab initio molecular dynamics simulations to predict intermediate species .
Q. How does this compound interact with environmental matrices, and what are its transformation products?
Environmental fate studies require:
- Simulated wetland systems to assess Hg(I) bromate reduction by sulfate-reducing bacteria, monitored via synchrotron XANES for Hg speciation .
- LC-MS/MS to identify bromate reduction byproducts (e.g., bromide, hypobromous acid) .
- Compare with Hg(II) bromate degradation pathways, which may involve faster bromate reduction .
Data Contradiction and Validation Strategies
Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?
- Replicate key studies using high-purity Hg(I) precursors and inert-atmosphere gloveboxes to minimize experimental variability .
- Cross-reference with computational chemistry (e.g., COSMO-RS models) to predict solubility and stability where empirical data are lacking .
- Publish raw datasets with detailed metadata (e.g., impurity profiles, instrument calibration logs) to enhance reproducibility .
Q. What quality assurance practices are critical for this compound biomonitoring in environmental samples?
- Use certified reference materials (e.g., NIST SRM 1641d for mercury) and participate in interlaboratory comparisons .
- Implement blanks and spikes in every batch to detect contamination or matrix effects .
- Report detection limits (e.g., ≤0.1 µg/L for ICP-MS) and uncertainty margins for regulatory compliance .
Methodological Tables
Table 1. Comparison of Analytical Techniques for this compound
Table 2. Stability of Mercury Bromates in Aqueous Media
| Compound | pH Range | Half-Life (25°C) | Decomposition Products |
|---|---|---|---|
| Hg(I) bromate | 2–6 | 8–12 hours | Hg₂O, BrO₂⁻, Hg⁰ |
| Hg(II) bromate | 2–8 | >24 hours | HgO, Br⁻ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
